molecular formula C9H13F3O B1338207 Cyclohexyltrifluoroacetone CAS No. 457-49-8

Cyclohexyltrifluoroacetone

Cat. No.: B1338207
CAS No.: 457-49-8
M. Wt: 194.19 g/mol
InChI Key: KHUKBKZRTMEANV-UHFFFAOYSA-N
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Description

Cyclohexyltrifluoroacetone is an organic compound with the molecular formula C₉H₁₃F₃O. It is a trifluoromethyl ketone, characterized by the presence of a cyclohexyl group attached to a trifluoroacetone moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyltrifluoroacetone can be synthesized through the oxidation of cyclohexane using a hydrogen peroxide-trifluoroacetic acid system. Initially, cyclohexanol is formed, which then esterifies to cyclohexyl trifluoroacetate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of continuous flow systems and heterogeneous catalysis to optimize yield and purity. These methods often employ Lewis acid catalysts and micro packed-bed reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyltrifluoroacetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexyltrifluoroacetone is widely used in scientific research due to its unique properties. Its applications include:

Mechanism of Action

The mechanism of action of cyclohexyltrifluoroacetone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in nucleophilic addition reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Cyclohexyltrifluoroacetone can be compared with other trifluoromethyl ketones such as:

    Trifluoroacetone: Lacks the cyclohexyl group, making it less sterically hindered and more reactive.

    Hexafluoroacetone: Contains six fluorine atoms, resulting in different reactivity and applications.

Uniqueness: this compound’s combination of a cyclohexyl group and a trifluoromethyl group provides a unique balance of steric hindrance and electrophilicity, making it particularly useful in selective organic synthesis .

Properties

IUPAC Name

3-cyclohexyl-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUKBKZRTMEANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473500
Record name CYCLOHEXYLTRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457-49-8
Record name CYCLOHEXYLTRIFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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